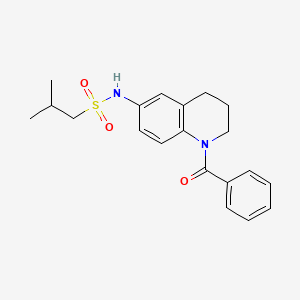
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes the type of bonding, the geometry of the molecule, and the presence of any functional groups.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, density, molar mass, and chemical stability.Applications De Recherche Scientifique
Anticancer Properties
Tetrahydroisoquinoline derivatives, including those related to the queried compound, have shown significant potential in anticancer research. The US FDA approval of trabectedin, a molecule within this class, for soft tissue sarcomas highlights a milestone in anticancer drug discovery. These derivatives have been synthesized for various therapeutic activities, showing promise as novel drug candidates with unique mechanisms of action against cancer and central nervous system disorders, potentially including infectious diseases like malaria, tuberculosis, and HIV-infection (Singh & Shah, 2017).
Antioxidant Capacity Analysis
The compound's structural motif, related to sulfonamides, plays a role in the analysis of antioxidant capacity, specifically in assays like the ABTS/PP decolorization assay. These assays are critical in evaluating the antioxidant capacity of various substances, indicating potential applications in food science, pharmacology, and material science (Ilyasov et al., 2020).
Sulfonamide Applications
Sulfonamides, a class to which the queried compound belongs, are historically significant synthetic antibiotics with a broad spectrum of antibacterial activities. Beyond their antimicrobial applications, these compounds have found roles in treating various conditions, from cancer and glaucoma to dandruff, showcasing their versatility and the ongoing interest in developing novel sulfonamide-based therapeutics (Gulcin & Taslimi, 2018).
Enzyme Inhibition for Therapeutic Use
The role of sulfonamide compounds in inhibiting various enzymes for therapeutic purposes has been extensively researched. This includes their application in designing competitive, small-molecule inhibitors of enzymes like coagulation factor Xa, highlighting their potential in developing antithrombotic agents (Pauls, Ewing, & Choi-Sledeski, 2001).
Analytical Chemistry and Environmental Science
In environmental science and analytical chemistry, sulfonamide derivatives are used as markers for assessing the presence of antibiotics in the environment, providing insights into their ecological impact and the development of antibiotic resistance. This includes the analysis of sulfonamides in various matrices, employing techniques like capillary electrophoresis to determine their concentration and distribution (Hoff & Kist, 2009).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting the potential applications and areas of research for the compound. It includes potential uses, improvements, and areas of interest for future research.
Please consult with a professional chemist or a reliable source for accurate information. This is a general guide and may not apply to all compounds.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)14-26(24,25)21-18-10-11-19-17(13-18)9-6-12-22(19)20(23)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15,21H,6,9,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUGUBXXMAXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

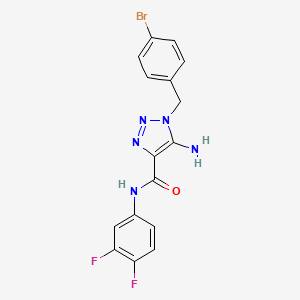
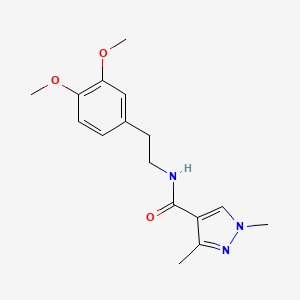
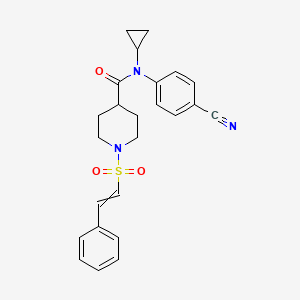
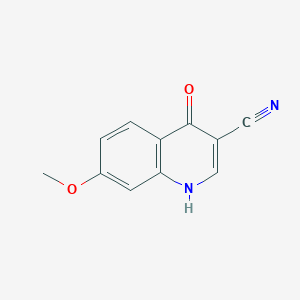
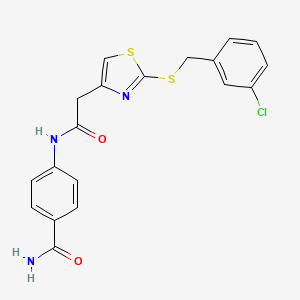
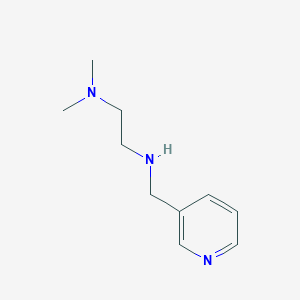
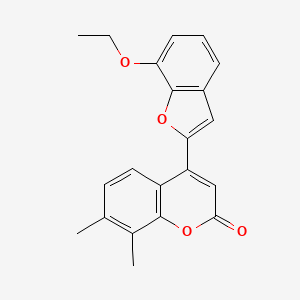
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2781793.png)
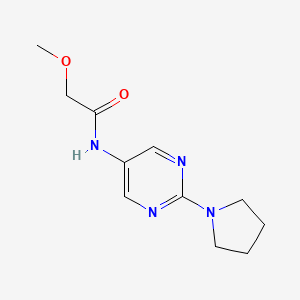
![2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2781796.png)
![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)
![(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2781800.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2781802.png)